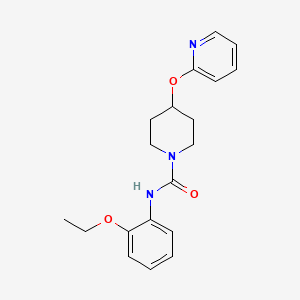

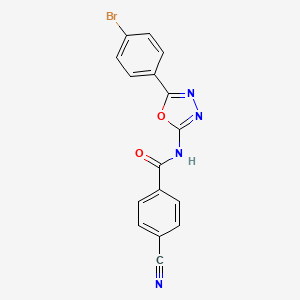

4'-Benzyloxyacetophenone oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4’-Benzyloxyacetophenone oxime is a type of oxime, a class of compounds renowned for their widespread applications in medicinal chemistry . Oximes are known for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities . They are also used as antidotes against nerve agents due to their ability to reactivate the enzyme acetylcholinesterase (AChE) .

Aplicaciones Científicas De Investigación

1. Oxime Reactions with Nitrilium Clusters

Research by Bolotin et al. (2016) explored the reactions of various oxime species, including ketoximes like benzophenone oxime, with nitrilium closo-decaborate clusters. This study sheds light on the nucleophilicity of oximes and their potential applications in organometallic chemistry and catalysis (Bolotin et al., 2016).

2. Anticancer Activity of Oxime Esters

Song et al. (2005) synthesized oxime esters containing benzothiazole moiety, revealing their moderate anticancer activity. This demonstrates the potential of oxime derivatives, such as 4'-benzyloxyacetophenone oxime, in developing new anticancer agents (Song et al., 2005).

3. Enzymatic Reduction of Oximes

Heberling et al. (2006) studied the enzymatic reduction of oximes to imines, including benzophenone oxime derivatives. This research is significant for understanding the metabolic pathways of oximes and their potential biomedical applications (Heberling et al., 2006).

4. Radical Generation from Oxime Carbamates

McBurney and Walton (2013) investigated oxime carbamates and their potential to generate radicals upon UV photolysis. Such studies are crucial for understanding the photochemical properties of oximes and their applications in synthetic chemistry (McBurney & Walton, 2013).

5. Contact Allergen Properties

Nilsson et al. (2005) found that certain oximes, including derivatives of acetophenone, can act as strong contact allergens. This highlights the importance of understanding the biological interactions of oximes, especially in consumer products (Nilsson et al., 2005).

6. Anti-Cancer Properties of Oxime Ethers

Kosmalski et al. (2022) evaluated oxime ethers, including acetophenone derivatives, for their cytotoxicity against cancer cell lines. This underscores the potential therapeutic applications of oxime compounds in cancer treatment (Kosmalski et al., 2022).

7. Atmospheric Carbonyl Reaction Products

Obermeyer et al. (2009) identified various carbonyl compounds, including acetophenone oximes, in ambient air samples, indicating the role of these compounds in environmental chemistry (Obermeyer et al., 2009).

8. Photobase Generation from Oxime-Urethane Derivatives

Chae (1998) utilized oxime-urethane derivatives for photobase generation, indicating the use of oximes in advanced polymerization and material science processes (Chae, 1998).

Propiedades

IUPAC Name |

N-[1-(4-phenylmethoxyphenyl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-12(16-17)14-7-9-15(10-8-14)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUVFOCINGKZOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

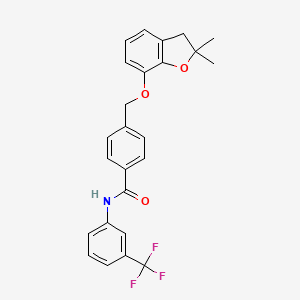

![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2678851.png)

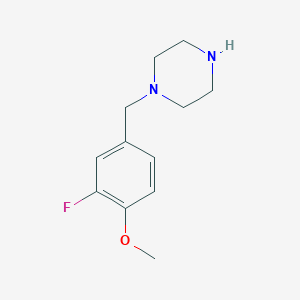

![(Z)-2-Cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2678852.png)

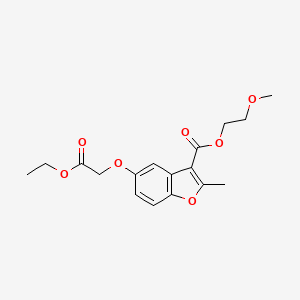

![2-[3-(2-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2678853.png)

![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide](/img/structure/B2678855.png)

![(E)-16-benzylidene-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B2678865.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2678866.png)